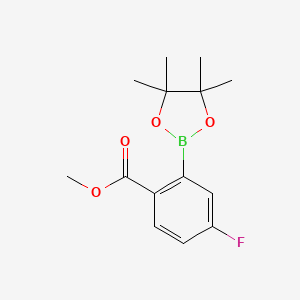

5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-8-9(16)6-7-10(11)12(17)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMVLLXHYRJPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a highly valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its strategic importance stems from the unique combination of three key functional groups on a stable aromatic scaffold. The boronic acid pinacol ester is a cornerstone for Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds.[1][2][3] The pinacol ester, in particular, offers enhanced stability over the free boronic acid, making it easier to handle, purify, and store while still being highly reactive in coupling reactions.[4][5]

The electron-withdrawing fluorine atom and methoxycarbonyl group significantly influence the electronic properties of the phenyl ring and provide additional handles for molecular modification. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[6] The methoxycarbonyl group can be further derivatized, for instance, through amidation to build more complex molecular architectures. This guide provides a detailed, field-proven methodology for the synthesis of this key intermediate, focusing on the underlying chemical principles and practical considerations for achieving high yield and purity.

Strategic Overview of Synthetic Pathways

The construction of arylboronic esters can be approached through several established methods. The two most prominent strategies relevant to the target molecule are:

-

Palladium-Catalyzed Miyaura Borylation: This is a cross-coupling reaction between an aryl halide (or triflate) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[1][2] This method is highly reliable and predictable, as the position of the boronic ester is precisely determined by the location of the halide on the starting material. For the , this is the most direct and widely employed route.

-

Iridium-Catalyzed C-H Borylation: This more modern approach enables the direct conversion of an aromatic C-H bond into a C-B bond, offering greater atom economy.[7][8] The regioselectivity of this reaction is primarily governed by steric factors, with the borylation typically occurring at the least hindered position.[7] While powerful, achieving the specific isomer of our target molecule via this route is challenging due to the directing effects of the existing substituents, making the Miyaura borylation the preferred and more robust method.

This guide will focus on the palladium-catalyzed Miyaura borylation pathway, which involves a reliable two-step sequence: esterification of the corresponding carboxylic acid followed by the core borylation reaction.

Experimental Workflow: A Two-Step Synthesis

The overall synthetic pathway is a logical and efficient sequence designed for high fidelity and scalability.

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of the Precursor, Methyl 2-bromo-4-fluorobenzoate

Causality and Rationale: The synthesis begins with the preparation of the aryl bromide precursor. The choice of starting material, 4-bromo-2-fluorobenzoic acid, is critical as it already contains the necessary fluorine and bromine atoms in the correct positions (commercially available as CAS 179232-29-2). The carboxylic acid must be converted to its methyl ester to prevent interference with the subsequent palladium-catalyzed borylation reaction. Fischer esterification using thionyl chloride in methanol is a highly effective method; thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the reaction, and also converts the carboxylic acid to a more reactive acyl chloride intermediate, driving the reaction to completion.[9]

Experimental Protocol: Esterification

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-bromo-2-fluorobenzoic acid (1.0 eq.).

-

Solvent Addition: Add methanol (approx. 10 mL per gram of starting material).

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (2.0 eq.) dropwise over 15 minutes. Caution: Thionyl chloride is corrosive and reacts exothermically with methanol. This step should be performed in a well-ventilated fume hood.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, remove the methanol under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize acids), water, and brine.[9]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Data Summary: Esterification

| Component | Molar Eq. | Molecular Weight | Amount |

| 4-Bromo-2-fluorobenzoic acid | 1.0 | 219.01 g/mol | (e.g., 15.0 g) |

| Thionyl Chloride | 2.0 | 118.97 g/mol | (e.g., 9.7 mL) |

| Methanol | Solvent | 32.04 g/mol | (e.g., 150 mL) |

| Product | - | 233.03 g/mol | Typical Yield: 90-95% [9] |

Part 2: Palladium-Catalyzed Miyaura Borylation

Causality and Rationale: This step is the core transformation, creating the C-B bond. The Miyaura borylation is a robust palladium-catalyzed cross-coupling reaction.[1][10]

-

Catalyst: PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is an excellent catalyst for this transformation. The bulky dppf ligand promotes the reductive elimination step and enhances catalyst stability.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent, providing the pinacolborane group.

-

Base: Potassium acetate (KOAc) is a crucial component. It is a mild base that is believed to activate the diboron reagent, facilitating the transmetalation step without causing unwanted side reactions like ester hydrolysis.[1][3]

-

Solvent: A polar aprotic solvent like dioxane or DMSO is used to ensure all components remain in solution at the reaction temperature.

Catalytic Cycle of Miyaura Borylation

Caption: The catalytic cycle of Miyaura Borylation.

The mechanism proceeds via three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the precursor to form a Pd(II) intermediate.

-

Transmetalation: The boron moiety is transferred from the activated diboron reagent to the palladium center, displacing the halide.

-

Reductive Elimination: The desired arylboronic ester product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[1]

Experimental Protocol: Borylation

-

Reaction Setup: In an oven-dried Schlenk flask, combine Methyl 2-bromo-4-fluorobenzoate (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), and potassium acetate (3.0 eq.).

-

Catalyst Addition: Add PdCl₂(dppf) (0.03 eq.).

-

Degassing: Seal the flask, and evacuate and backfill with nitrogen or argon three times to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add anhydrous dioxane (or DMSO) via syringe.

-

Reaction: Heat the mixture to 80-90 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Purification: Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product as a solid.

Data Summary: Borylation

| Component | Molar Eq. | Molecular Weight |

| Methyl 2-bromo-4-fluorobenzoate | 1.0 | 233.03 g/mol |

| Bis(pinacolato)diboron (B₂pin₂) | 1.2 | 253.94 g/mol |

| Potassium Acetate (KOAc) | 3.0 | 98.14 g/mol |

| PdCl₂(dppf) | 0.03 | 731.70 g/mol |

| Dioxane | Solvent | 88.11 g/mol |

| Product | - | 280.10 g/mol |

Characterization and Quality Control

The final product, this compound (CAS 1400976-17-1), should be characterized to confirm its identity and purity.

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts would include signals for the pinacol methyl protons (a singlet around δ 1.3-1.4 ppm), the methoxy group protons (a singlet around δ 3.9 ppm), and distinct signals for the three aromatic protons in the region of δ 7.0-8.0 ppm, showing coupling consistent with the substitution pattern.

-

¹⁹F NMR (CDCl₃): A single resonance confirming the presence of the fluorine atom.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₄H₁₈BFO₄).

-

Purity: Typically >97% as determined by HPLC or GC analysis.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Buy 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester [smolecule.com]

- 5. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 6. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]

- 7. Rapid Arylboronic Esters Synthesis by Ir(I)-Catalysis [sigmaaldrich.com]

- 8. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties and Handling of 5-Fluoro-2-(methoxycarbonyl)phenylboronic Acid Pinacol Ester

Introduction

5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester (CAS No. 1400976-17-1) is a highly valuable, multi-functionalized arylboronic acid derivative.[1] Its structural complexity, featuring a fluorine atom, a methoxycarbonyl group, and a pinacol-protected boronic acid, makes it a strategic building block in modern organic synthesis. It is particularly prominent in the pharmaceutical industry for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation for creating complex molecular architectures.[2][3][4]

The pinacol ester group serves a critical function, enhancing the compound's stability, shelf-life, and ease of handling compared to its more reactive boronic acid counterpart.[5][6][7] However, this stability is conditional and presents unique challenges in handling, analysis, and storage. This guide provides an in-depth examination of the compound's physicochemical properties, delves into the causality behind its stability challenges, and offers field-proven protocols for its accurate analysis and safe handling, ensuring the integrity of research and development outcomes.

Core Physicochemical Properties

The fundamental properties of this reagent are summarized below. While specific experimental data such as melting and boiling points are not widely published for this exact isomer, data from structurally similar compounds provide a reasonable reference point.

| Property | Data | Source |

| Chemical Structure | (See Figure 1) | - |

| CAS Number | 1400976-17-1 | [1][8] |

| Molecular Formula | C₁₄H₁₈BFO₄ | [8] |

| Molecular Weight | 280.10 g/mol | [8] |

| Appearance | White to off-white solid (typical for related compounds) | [4][9] |

| Purity | Typically supplied in high purity grades (>95%) | [8] |

| Melting Point | Data not available. A close isomer, 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester, has a melting point of 66-71 °C. | [9] |

| Solubility | Soluble in aprotic organic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and dichloromethane (DCM).[2] | - |

The Central Challenge: Hydrolytic Instability

The primary factor governing the utility and reliability of this compound is its susceptibility to hydrolysis. While the pinacol group offers significant protection, it is a reversible functional group. In the presence of water, particularly under acidic or basic conditions, the ester can hydrolyze back to the parent boronic acid and pinacol.[2][5]

This degradation is not merely a matter of reagent loss; it introduces a significant impurity (the boronic acid) that has different physical properties and can complicate reaction workups and product purification.[10] The presence of both electron-withdrawing fluorine and methoxycarbonyl substituents on the phenyl ring can influence the Lewis acidity of the boron center and thus its susceptibility to nucleophilic attack by water.[11]

Caption: Figure 1: The primary hydrolytic degradation pathway.

Recommended Handling and Storage Protocols

To preserve the integrity of the reagent, adherence to strict anhydrous and inert handling techniques is paramount.

-

Storage: The compound should be stored at -20°C for long-term stability.[8] The container must be kept tightly closed and stored under a dry, inert atmosphere (e.g., argon or nitrogen) to rigorously exclude moisture and air.[12][13]

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[14] Avoid creating and inhaling dust.[14] For weighing and transfers, use a glovebox or glove bag if possible. All glassware should be oven- or flame-dried before use.

-

Solvent Choice: When preparing solutions, always use anhydrous, aprotic solvents. The use of protic solvents like methanol or water for sample preparation will initiate hydrolysis prior to use.[15]

Analytical Methodologies for Quality Control

Verifying the purity of boronic esters is a non-trivial task due to their tendency to degrade under typical analytical conditions. Standard reverse-phase HPLC (RP-HPLC) methods often lead to artificially low purity readings because the aqueous mobile phases and active silanol groups on silica-based columns can induce on-column hydrolysis.[2][15] This section details a validated approach to mitigate these issues.

The Challenge of Standard RP-HPLC

The core problem is that the analytical system itself can degrade the sample. A sample that is >98% pure in the vial may appear as 90% pure with a 8% boronic acid impurity peak after injection, a direct artifact of the measurement.[15] This necessitates a carefully designed analytical workflow.

Caption: Figure 2: Workflow for accurate purity analysis of boronic esters.

Step-by-Step Protocol for Optimized RP-HPLC

This protocol is designed to be self-validating by minimizing the conditions that cause hydrolysis.

-

Sample Diluent Preparation: Use only anhydrous, aprotic solvents. 100% acetonitrile is an excellent choice.[15][16] Preparing samples in diluents containing water will result in hydrolysis before the analysis even begins.[15]

-

HPLC System: An Agilent 1200 series or similar system equipped with a quaternary pump, diode array detector (DAD), column oven, and autosampler is suitable.[15]

-

Column Selection (Critical Step): The choice of stationary phase has the most significant impact on minimizing on-column hydrolysis.[16]

-

Recommendation: A column with low residual silanol activity, such as a Waters XTerra MS C18 (or equivalent ethyl-bridged hybrid particle column), is optimal.[16][17] These phases are less nucleophilic and reduce the catalytic effect of silica on hydrolysis.

-

Avoid: Traditional, high-activity silica C18 columns, which can aggressively promote degradation.

-

-

Mobile Phase:

-

Mobile Phase A: HPLC-grade Water

-

Mobile Phase B: HPLC-grade Acetonitrile

-

Modifier: Crucially, avoid acidic modifiers like formic acid or TFA unless absolutely necessary for peak shape, as they can accelerate hydrolysis.[17] A neutral mobile phase is preferred.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or slightly elevated (e.g., 30 °C). Temperature has a minor effect compared to the stationary phase and mobile phase pH.[17]

-

Detection Wavelength: 220 nm[15]

-

Injection Volume: 5-10 µL

-

Gradient: A standard gradient (e.g., 5% to 95% B over 15 minutes) is typically sufficient to elute the less polar pinacol ester and its more polar boronic acid degradant.

-

Safety and Hazard Profile

Based on data from closely related structural analogs, this compound should be handled as a hazardous substance.[9][12]

-

Hazard Classifications:

-

Hazard Statements:

| Exposure Route | First Aid Measure | Source |

| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention. | [12] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. | [12] |

| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [12] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [12] |

Conclusion

This compound is a powerful reagent for advancing complex organic synthesis. Its successful application is fundamentally dependent on a researcher's understanding and control of its primary liability: hydrolytic instability. By implementing rigorous anhydrous handling protocols, appropriate storage conditions, and specialized analytical methods that prevent artifactual degradation, scientists can ensure the reliability of their experimental inputs and the integrity of their results. The insights and protocols provided in this guide serve as a comprehensive framework for harnessing the full synthetic potential of this versatile building block.

References

- 1. parchem.com [parchem.com]

- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-甲氧羰基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. usbio.net [usbio.net]

- 9. 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester 97 603122-79-8 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.at [fishersci.at]

- 13. fishersci.com [fishersci.com]

- 14. jwpharmlab.com [jwpharmlab.com]

- 15. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 16. tandfonline.com [tandfonline.com]

- 17. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important synthetic intermediate, offering field-proven insights into spectral interpretation and data acquisition.

Introduction: The Structural Significance of a Versatile Building Block

This compound, with the molecular formula C₁₄H₁₈BFO₄ and a molecular weight of 280.1 g/mol , is a key building block in modern organic synthesis.[1] Its utility stems from the presence of three distinct functional groups on a phenyl ring: a fluorine atom, a methoxycarbonyl group, and a boronic acid pinacol ester. This trifecta of functionalities makes it an ideal substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.

The fluorine substituent is known to modulate the electronic properties and metabolic stability of drug candidates, while the methoxycarbonyl group can serve as a synthetic handle for further transformations. The boronic acid pinacol ester is a stable, versatile, and widely used functional group for the formation of carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its NMR spectral characteristics is paramount for confirming its identity, assessing its purity, and monitoring its reactivity in chemical transformations.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, and the pinacol ester methyl groups. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents on the phenyl ring.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |

| H-3 | 7.85 - 7.95 | dd | ³J(H,H) ≈ 8.0, ⁴J(H,F) ≈ 4.5 | Aromatic |

| H-4 | 7.15 - 7.25 | td | ³J(H,H) ≈ 8.0, ³J(H,F) ≈ 8.5 | Aromatic |

| H-6 | 7.60 - 7.70 | dd | ³J(H,H) ≈ 2.5, ⁴J(H,F) ≈ 2.5 | Aromatic |

| OCH₃ | 3.90 - 4.00 | s | - | Methoxy |

| C(CH₃)₄ | 1.30 - 1.40 | s | - | Pinacol |

Note: Predicted chemical shifts are based on the analysis of similar structures and substituent effects. Actual experimental values may vary.

The aromatic region is expected to show three distinct signals due to the substitution pattern. The proton at the H-4 position is predicted to appear as a triplet of doublets due to coupling with both the adjacent proton (H-3) and the fluorine atom. The protons at H-3 and H-6 will likely appear as doublets of doublets. The pinacol ester protons are expected to give a sharp singlet integrating to 12 protons, a characteristic feature of this protecting group.[1] The methoxy protons will also appear as a singlet, integrating to three protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the fluorine atom will result in C-F coupling, which can be observed as doublets for the carbon atoms in close proximity to the fluorine.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant(s) (J, Hz) | Assignment |

| C=O | 165 - 167 | s | - | Carbonyl |

| C-F | 160 - 164 | d | ¹J(C,F) ≈ 240-250 | Aromatic |

| C-B | Ipso-carbon, often not observed | - | - | Aromatic |

| C-COOCH₃ | 132 - 134 | d | ³J(C,F) ≈ 3-4 | Aromatic |

| C-H (ortho to F) | 118 - 120 | d | ²J(C,F) ≈ 20-25 | Aromatic |

| C-H (para to F) | 135 - 137 | d | ⁴J(C,F) ≈ 3-4 | Aromatic |

| C-H (meta to F) | 115 - 117 | d | ²J(C,F) ≈ 20-25 | Aromatic |

| C(CH₃)₂ | 84 - 85 | s | - | Pinacol Quaternary |

| OCH₃ | 52 - 53 | s | - | Methoxy |

| C(CH₃)₂ | 24 - 25 | s | - | Pinacol Methyl |

Note: The carbon atom attached to the boron (ipso-carbon) is often broadened or not observed in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.

The most downfield signal in the aromatic region is expected to be the carbon atom directly attached to the fluorine, which will appear as a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom, aiding in their assignment.

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the NMR analysis of this compound.

Experimental Workflow:

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆). Chloroform-d is a common choice for similar compounds.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

For ¹H NMR , acquire the spectrum using a standard pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR , use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (typically 1024 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Perform peak picking to determine the precise chemical shifts of all signals.

-

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The use of a deuterated solvent with a known chemical shift provides an internal reference. The integration of the ¹H NMR signals should correspond to the number of protons in the molecule (i.e., a 1:1:1 ratio for the aromatic protons, a 3H singlet for the methoxy group, and a 12H singlet for the pinacol group). In the ¹³C NMR spectrum, the number of observed signals should match the number of unique carbon atoms in the molecule, although the ipso-carbon attached to boron may not be visible.

Conclusion

The NMR spectroscopic analysis of this compound provides a wealth of structural information. By carefully interpreting the chemical shifts, coupling constants, and integration in both the ¹H and ¹³C NMR spectra, researchers can confidently verify the structure and purity of this versatile synthetic building block. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for scientists working with this and related compounds, facilitating more efficient and accurate research and development.

References

In-depth Technical Guide on CAS Number 1256359-08-9: A Case of Invalid Identifier

To our valued researchers, scientists, and drug development professionals,

As a Senior Application Scientist tasked with providing an in-depth technical guide on the chemical compound associated with CAS number 1256359-08-9, a rigorous investigation was undertaken to gather the necessary chemical information and safety data. However, our comprehensive search and validation process has led to a critical finding: the provided CAS number, 1256359-08-9, is invalid.

This guide will therefore deviate from the intended structure of a typical chemical whitepaper. Instead, it will detail the process of CAS number validation, demonstrate why 1256359-08-9 is not a valid identifier, and explain the implications of this finding for researchers.

The Importance of CAS Number Validation

A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This system is crucial for researchers and professionals as it provides an unambiguous way to identify a substance, regardless of the various systematic, generic, proprietary, or trivial names it may have.

Each CAS number has a specific format, consisting of three parts separated by hyphens. The final digit is a check digit, which is algorithmically derived from the preceding digits. This check digit allows for the verification of the number's validity, helping to prevent errors in data entry and substance identification.

Validation of CAS Number 1256359-08-9

The validation of a CAS number involves a specific calculation. The digits preceding the final check digit are multiplied by their position from right to left (the rightmost digit is multiplied by 1, the next by 2, and so on). The sum of these products is then taken, and the last digit of this sum must equal the check digit of the CAS number.

For the provided CAS number, 1256359-08-9, the calculation is as follows:

(8 × 1) + (0 × 2) + (9 × 3) + (5 × 4) + (3 × 5) + (6 × 6) + (5 × 7) + (2 × 8) + (1 × 9) = 8 + 0 + 27 + 20 + 15 + 36 + 35 + 16 + 9 = 166

The last digit of the sum is 6. For the CAS number to be valid, this calculated digit must match the check digit provided in the number itself, which is 9.

Calculated Check Digit: 6 Provided Check Digit: 9

As the calculated check digit (6) does not match the provided check digit (9), the CAS number 1256359-08-9 is invalid .

Implications for Research and Development

The invalidity of the provided CAS number means that there is no chemical substance officially registered with this identifier in the CAS REGISTRY system. Consequently, it is not possible to retrieve any associated chemical information, such as:

-

Chemical Name and Synonyms

-

Molecular Formula and Structure

-

Physicochemical Properties

-

Safety Data (SDS), including hazard identification, handling, and storage

-

Synthesis, Mechanism of Action, and Biological Activity

-

Experimental Protocols and Analytical Methods

Extensive searches across numerous chemical databases, including PubChem, ChemSpider, and various supplier catalogs, yielded no results for this CAS number, further confirming that it is not in public use.

Conclusion

While the initial objective was to provide a comprehensive technical guide on the chemical associated with CAS number 1256359-08-9, our foundational investigation has revealed that the identifier itself is invalid. This underscores the critical importance of verifying CAS numbers before initiating in-depth research or experimental work.

We recommend that researchers and professionals encountering this CAS number in literature or databases double-check the source for potential typographical errors. Accurate substance identification is the bedrock of scientific integrity and safety in the laboratory.

Due to the inability to identify a valid chemical entity, the creation of the requested in-depth technical guide with chemical information, safety data, diagrams, and experimental protocols is not possible.

A Technical Guide to the Stability and Storage of Fluorinated Phenylboronic Esters

Introduction: The Rising Prominence of Fluorinated Phenylboronic Esters in Drug Discovery

Fluorinated phenylboronic esters are a class of organoboron compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into the phenyl ring dramatically influences the electronic properties of the boronic ester moiety, primarily by increasing its Lewis acidity.[1][2] This heightened acidity is advantageous for various applications, including enhanced binding to biological targets such as sugars and enzymes, and serving as unique acid catalysts.[1] Furthermore, with approximately 25% of known drugs containing fluorine, the combination of a boronic ester functional group with fluorine substituents presents a compelling strategy for the development of novel therapeutic agents.[1]

However, the very electronic properties that make these compounds valuable also introduce inherent stability challenges. For researchers, scientists, and drug development professionals, a thorough understanding of the factors governing the stability of fluorinated phenylboronic esters is paramount for ensuring the integrity, reproducibility, and success of their experimental work and long-term storage of these critical reagents. This guide provides an in-depth exploration of the stability and optimal storage conditions for fluorinated phenylboronic esters, grounded in chemical principles and field-proven best practices.

I. The Chemical Landscape of Stability: Understanding Degradation Pathways

The stability of a fluorinated phenylboronic ester is not an intrinsic constant but rather a dynamic interplay between its molecular structure and its environment. The primary degradation pathways of concern are hydrolysis and protodeboronation.

Hydrolytic Instability: The Achilles' Heel

The most prevalent degradation pathway for boronic esters is hydrolysis, a reversible reaction with water that cleaves the boronic ester bond to yield the corresponding boronic acid and diol.[3] This susceptibility to hydrolysis poses a significant challenge during aqueous workups, purification via chromatography, and analysis by techniques like reverse-phase HPLC, where on-column hydrolysis can lead to inaccurate results.[3][4][5]

The mechanism of hydrolysis is influenced by the Lewis acidic nature of the boron atom. The presence of electron-withdrawing fluorine atoms on the phenyl ring increases the electrophilicity of the boron center, making it more susceptible to nucleophilic attack by water.

Caption: Generalized mechanism of boronic ester hydrolysis.

Protodeboronation: An Irreversible Loss of Functionality

Protodeboronation, or hydrodeboronation, is an irreversible process that results in the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This leads to the complete loss of the boronic acid functionality. Fluorinated arylboronic acids and their esters are particularly susceptible to this degradation pathway, especially under basic conditions.[1] Research by Lloyd-Jones et al. has provided significant insights into the kinetics and mechanisms of base-catalyzed hydrolysis and protodeboronation of fluorinated boronic compounds.[1]

Caption: Simplified pathway of base-catalyzed protodeboronation.

II. Factors Influencing the Stability of Fluorinated Phenylboronic Esters

A nuanced understanding of the factors that influence stability allows for the rational design of experiments and storage protocols.

The Role of the Diol Protecting Group

The choice of the diol used to form the boronic ester has a profound impact on its stability. Generally, increasing the steric bulk around the boronic ester enhances its stability against hydrolysis.[6]

-

Pinacol Esters: These are the most commonly used boronic esters due to their ease of formation and sufficient stability for purification by column chromatography.[6] However, they are still prone to hydrolysis.[3]

-

Pinanediol Esters: Known to form highly thermodynamically stable boronic esters.[7]

-

Bulky Diols: Boronic esters derived from sterically hindered diols, such as (1,1'-bicyclohexyl)-1,1'-diol, have been shown to be among the most hydrolytically stable.[3][8]

-

N-Methyliminodiacetic Acid (MIDA) Esters: These provide excellent stability and are often used as protecting groups in multi-step syntheses.

-

Diethanolamine (DEA) Esters: The intramolecular B-N coordination bond in these esters significantly enhances their stability.[9][10]

| Diol Protecting Group | Relative Hydrolytic Stability | Key Features |

| Ethylene Glycol | Low | Forms 5-membered ring. |

| Pinacol | Moderate | Commonly used, commercially available.[6] |

| Pinanediol | High | Thermodynamically very stable.[7] |

| (1,1'-bicyclohexyl)-1,1'-diol | Very High | Sterically hindered, enhanced stability.[8] |

| Diethanolamine (DEA) | Very High | Intramolecular B-N coordination.[9][10] |

| N-Methyliminodiacetic Acid (MIDA) | Excellent | Highly stable protecting group. |

Impact of Fluorine Substitution Pattern

The number and position of fluorine substituents on the phenyl ring directly modulate the Lewis acidity of the boron atom. An increase in the number of fluorine atoms generally leads to increased acidity, which can make the boronic ester more susceptible to nucleophilic attack and subsequent hydrolysis or protodeboronation.[1][2]

Environmental Factors: Moisture, Temperature, and pH

-

Moisture: As the primary reactant in hydrolysis, exposure to atmospheric moisture is a critical factor in the degradation of fluorinated phenylboronic esters.

-

Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and protodeboronation.

-

pH: The stability of boronic esters is highly pH-dependent. While generally more stable under neutral to slightly acidic conditions, they are susceptible to base-catalyzed degradation.[1] The formation of boronate ester hydrogels is often challenging at a physiological pH of ~7.4 due to these stability issues.[11]

III. Recommended Storage and Handling Protocols

Given their sensitivity, particularly to moisture, stringent storage and handling procedures are essential to maintain the quality and integrity of fluorinated phenylboronic esters.

Short-Term and Long-Term Storage

-

Inert Atmosphere: Fluorinated phenylboronic esters should always be stored under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.

-

Low Temperature: For long-term storage, refrigeration (2-8 °C) is recommended.[12] For particularly sensitive compounds, storage in a freezer at -20 °C may be necessary.

-

Light Protection: Store in amber vials or in the dark to prevent potential photolytic degradation, although this is a less common pathway for these compounds.

-

Appropriate Containers: Use tightly sealed containers made of inert materials (e.g., glass).

Handling Procedures

Fluorinated phenylboronic esters should be handled as moisture-sensitive compounds.[13][14]

-

Use of a Glove Box or Dry Box: Whenever possible, handle these compounds in a glove box or dry box with a low-humidity atmosphere.

-

Inert Gas Blanket: When a glove box is not available, use a positive pressure of an inert gas (argon or nitrogen) when opening and closing containers.

-

Minimize Exposure Time: Limit the time the container is open to the atmosphere.

-

Use of Dry Solvents and Reagents: Ensure all solvents and other reagents used in reactions with fluorinated phenylboronic esters are anhydrous.

Packaging and Shipping

For the transport and shipping of these sensitive materials, "dry packing" is the industry standard.[13][14]

-

Moisture Barrier Bags (MBBs): The compound, in its primary container, should be sealed inside a moisture barrier bag.[13][15]

-

Desiccants: A desiccant pouch should be included inside the MBB to absorb any residual moisture.[14]

-

Humidity Indicator Cards (HICs): An HIC should be placed inside the MBB to provide a visual indication of the humidity level within the bag.[14]

-

Vacuum Sealing: The MBB should be vacuum-sealed to remove ambient air and moisture.[14]

References

- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 1sourcecomponents.com [1sourcecomponents.com]

- 14. notes-application.abcelectronique.com [notes-application.abcelectronique.com]

- 15. raypcb.com [raypcb.com]

A Technical Guide to the Reactivity and Electronic Effects of the Fluoro Group in Arylboronic Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. Fluoroarylboronic acids and their esters are pivotal building blocks in this endeavor, serving as versatile precursors in palladium-catalyzed cross-coupling reactions. However, the unique and often dichotomous electronic nature of the fluorine substituent presents distinct challenges and opportunities. This guide provides an in-depth analysis of the electronic effects of the fluoro group on the arylboronic ester moiety, detailing how these effects modulate reactivity, stability, and performance in synthetic applications, with a particular focus on the Suzuki-Miyaura reaction.

The Dichotomous Electronic Nature of the Aromatic Fluoro Substituent

The fluorine atom is the most electronegative element, yet its effect on an aromatic ring is not straightforward. It exerts two primary electronic effects that operate in opposition: a strong electron-withdrawing inductive effect and a weaker, yet significant, electron-donating resonance effect.[1][2][3]

The Inductive Effect (-I)

Due to its extreme electronegativity, fluorine strongly pulls electron density from the carbon atom to which it is attached through the sigma (σ) bond.[4] This effect, transmitted through successive bonds, deactivates the aromatic ring toward electrophilic attack by decreasing its overall electron density.[1] The inductive effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.[5]

The Resonance Effect (+R / +M)

Despite its inductive pull, the fluorine atom possesses lone pairs of electrons in its 2p orbitals that can overlap with the π-system of the aromatic ring.[4] This delocalization of electron density into the ring is a donating effect, known as resonance (or mesomeric effect), which preferentially increases electron density at the ortho and para positions.[1] However, the overlap between carbon's 2p and fluorine's 2p orbitals is less effective than with other halogens like chlorine, but it is still a crucial factor.[5]

The net result is a nuanced electronic landscape. While the powerful -I effect generally makes the fluoroaromatic ring less reactive than benzene overall, the +R effect directs electrophilic substitution to the ortho and para positions.[1][5]

Caption: Dueling electronic effects of an aryl fluoro substituent.

Consequences for the Arylboronic Ester Moiety

The electronic perturbations caused by the fluoro group directly influence the properties of the attached boronic ester, impacting its stability, Lewis acidity, and ultimately, its reactivity.

Lewis Acidity

Boronic acids and their esters are Lewis acids, capable of accepting an electron pair into the vacant p-orbital on the boron atom.[6][7] The introduction of an electron-withdrawing fluorine atom into the aryl ring enhances the Lewis acidity of the boron center.[8][9] This effect is most pronounced when the fluorine is in the ortho or meta position due to the dominance of the inductive effect.[9] In the para position, the donating resonance effect partially counteracts the inductive effect, resulting in a less pronounced increase in acidity compared to the other isomers.[9]

Enhanced Lewis acidity is crucial for the formation of the boronate complex (Ar-B(OR)₂-Base)⁻, a key step in activating the boronic ester for transmetalation in the Suzuki-Miyaura catalytic cycle.[6]

| Substituent Position | Dominant Effect | Relative Lewis Acidity | pKa of Corresponding Boronic Acid |

| ortho-Fluoro | Strong -I, H-bonding | Highest | ~8.0 |

| meta-Fluoro | Strong -I | High | ~8.3 |

| para-Fluoro | -I offset by +R | Moderate | ~8.7 |

| Unsubstituted Phenyl | (Reference) | Base | ~8.86[9] |

Note: pKa values are approximate and can vary with conditions. Data compiled from multiple sources.[9][10]

A unique feature of ortho-fluorophenylboronic acids is the potential for an intramolecular B-O-H···F hydrogen bond, which can further stabilize the boronate anion and increase acidity.[9][11]

Stability and Protodeboronation

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a common and detrimental side reaction in cross-coupling chemistry.[12] The stability of a fluoroarylboronic ester towards this process is complex.

-

Electron-Deficient Arenes : Highly electron-deficient arylboronic esters, such as polyfluorinated systems, are more susceptible to protodeboronation, particularly under basic aqueous conditions.[13][14] The strong inductive withdrawal acidifies the ipso-proton of the intermediate formed during the reaction, facilitating C-B bond cleavage.

-

Ester Stability : While converting a boronic acid to an ester (e.g., a pinacol ester) is a common strategy to improve stability, this is not a universal solution. The stability imparted by esterification is highly dependent on the diol used and the specific electronic nature of the aryl group.[15] In some cases, hydrolysis of the ester back to the more reactive boronic acid can be a prelude to protodeboronation.[13]

Mechanistic studies have shown that protodeboronation can proceed through multiple pathways, and its rate is highly pH-dependent.[16] For challenging substrates, minimizing water content, using carefully chosen bases, and employing "slow-release" strategies with stable precursors like MIDA boronates or trifluoroborates can suppress this side reaction.[12]

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely used application for arylboronic esters.[17] The electronic effects of the fluoro group influence each step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often rate-limiting and most significantly affected.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The Impact of Fluoro-Substitution on Transmetalation

Successful transmetalation requires the formation of a tetracoordinate boronate species, [Ar'B(OR)₂(OH)]⁻, which is then competent to transfer its aryl group to the palladium(II) center.

-

Electron-Withdrawing Effects : Generally, electron-withdrawing groups on the arylboronic ester, such as fluorine, accelerate the rate of transmetalation.[18] The increased Lewis acidity of the boron atom promotes the formation of the active boronate species. Furthermore, the electron-deficient nature of the fluoroaryl group makes it a better nucleophile for transfer to the electropositive palladium center.

-

The ortho-Fluoro Effect : Arylboronic esters with an ortho-fluoro substituent often exhibit exceptionally high reactivity. This "ortho-fluoro effect" is attributed to a combination of factors:

-

Enhanced Lewis Acidity : As discussed, the proximity of the highly electronegative fluorine atom significantly increases the boron's Lewis acidity.[8]

-

Stereoelectronic Effects : The ortho substituent can influence the conformation of the aryl ring relative to the boronic ester, potentially pre-organizing it for optimal interaction with the palladium complex.

-

Through-Space Interactions : In the transition state, direct interaction between the ortho-fluorine and the palladium center may occur, stabilizing the intermediate and lowering the activation barrier.

-

Comparative Reactivity

The position of the fluoro group leads to a predictable trend in reactivity, assuming other factors are equal.

| Position of Fluoro Group | Transmetalation Rate | Rationale |

| ortho | Fastest | Strongest inductive effect, potential stabilizing interactions. |

| meta | Fast | Strong inductive effect, minimal resonance opposition. |

| para | Moderate | Inductive effect is partially canceled by the resonance effect. |

This trend makes ortho- and meta-fluoroarylboronic esters particularly effective coupling partners, especially in challenging reactions where the transmetalation step is sluggish.

Experimental Protocols & Considerations

Harnessing the unique properties of fluoroarylboronic esters requires careful selection of synthetic methods and reaction conditions.

Synthesis of Fluoroarylboronic Esters

Two common routes for the synthesis of these reagents are Iridium-catalyzed C-H borylation and the reaction of organometallic intermediates with borate esters.

Protocol 4.1.1: Ir-Catalyzed Aromatic C–H Borylation

This method is highly effective for directly converting a C-H bond to a C-B bond, often with regioselectivity complementary to classical electrophilic substitution.[19][20]

-

Rationale : This protocol avoids the need for pre-functionalized (e.g., halogenated) arenes and offers access to isomers that are difficult to synthesize otherwise.[20] The regioselectivity is often governed by sterics, favoring borylation at the least hindered position.

-

Step-by-Step Methodology :

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the fluoroarene (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol), [Ir(COD)OMe]₂ (1.5 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol %).

-

Add a solvent such as THF or cyclopentyl methyl ether (CPME) (3-5 mL).

-

Seal the flask and heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by silica gel chromatography to yield the fluoroarylboronic ester.

-

Caption: General workflow for Ir-catalyzed C-H borylation.

Optimized Suzuki-Miyaura Coupling Protocol

For electron-deficient fluoroarylboronic esters, conditions must be chosen to favor the productive catalytic cycle over protodeboronation.

-

Rationale : The choice of base and solvent is critical. A moderately strong base like K₃PO₄ or CsF is often preferred over stronger bases like NaOH or KOH to minimize boronic ester decomposition.[21] Anhydrous solvents are beneficial to suppress protodeboronation. The ligand choice should favor rapid reductive elimination to keep the concentration of the active palladium catalyst high.

-

Step-by-Step Methodology :

-

In a glovebox or under an inert atmosphere, charge a reaction vial with the aryl halide (1.0 mmol), the fluoroarylboronic ester (1.2-1.5 mmol), and a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos, 1-2 mol %).

-

Add a powdered, anhydrous base (e.g., K₃PO₄, 2.0-3.0 mmol).

-

Add an anhydrous solvent (e.g., dioxane or toluene, 0.2-0.5 M concentration).

-

Seal the vial tightly and remove it from the glovebox.

-

Heat the reaction mixture with vigorous stirring at 80-110 °C for the required time (monitoring by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), filter through a pad of celite to remove inorganic salts, and wash with water or brine.

-

Dry the organic layer (e.g., over Na₂SO₄), concentrate, and purify by chromatography.

-

Conclusion

The fluoro group exerts a powerful and multifaceted influence on the chemistry of arylboronic esters. Its strong inductive electron withdrawal enhances the Lewis acidity of the boron center and generally accelerates the crucial transmetalation step in Suzuki-Miyaura couplings, particularly from the ortho position. However, this same electron-withdrawing character can increase the risk of hydrolytic instability and protodeboronation. A thorough understanding of this electronic dichotomy is essential for drug development professionals and synthetic chemists to effectively design synthetic routes, troubleshoot problematic reactions, and fully exploit the potential of these invaluable fluorinated building blocks. By carefully selecting synthetic methods and optimizing reaction conditions, the unique reactivity of fluoroarylboronic esters can be leveraged to construct complex, fluorine-containing molecules with high efficiency.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. quora.com [quora.com]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. aablocks.com [aablocks.com]

- 7. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protodeboronation - Wikipedia [en.wikipedia.org]

- 13. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.ed.ac.uk [research.ed.ac.uk]

- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

mass spectrometry analysis of 5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester

Introduction

This compound is a key building block in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).[1][2] The purity and stability of this reagent are paramount to ensure the efficiency, yield, and cleanliness of the subsequent synthetic steps. Consequently, a robust and reliable analytical method for its characterization is essential for researchers, process chemists, and quality control scientists.

This guide provides a comprehensive, field-proven approach to the mass spectrometry analysis of this specific boronic ester. We will move beyond a simple recitation of parameters to explain the underlying chemical principles that dictate our analytical strategy. The primary challenge in analyzing this class of compounds is their susceptibility to hydrolysis, which can occur during sample preparation or chromatographic analysis, converting the pinacol ester back to the more polar boronic acid.[1][2][3] Our methodology is designed to mitigate this instability, ensuring that the analytical data accurately reflects the sample's true composition.

Physicochemical Properties and Analytical Considerations

Understanding the molecule's properties is the first step in developing a sound analytical method.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₈BFO₄ | [4] |

| Molecular Weight | 280.10 g/mol | [4] |

| CAS Number | 1400976-17-1 | [4] |

| Structure | This compound | N/A |

| Key Features | - Pinacol boronate ester group- Methoxycarbonyl group- Fluorinated aromatic ring | N/A |

The presence of the boronate ester makes the molecule susceptible to hydrolysis, while the aromatic ring and ester functionalities provide sites for ionization and fragmentation. The fluorine atom offers a stable isotopic signature but does not significantly alter the primary analytical approach. A critical and unique characteristic is the natural isotopic distribution of boron (¹⁰B at ~20% and ¹¹B at ~80%), which provides a distinctive signature in the mass spectrum.[5]

Strategic Selection of the Analytical Platform: LC-MS vs. GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for volatile and thermally stable compounds.[6][7] While some boronate esters can be analyzed by GC-MS, the risk of thermal degradation in the injector port is significant.[8][9] More importantly, if the sample contains the hydrolyzed boronic acid, this non-volatile impurity would be undetectable by GC without a separate derivatization step.[10][11] This makes GC-MS a less direct and potentially misleading technique for assessing the purity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the superior technique for this analyte. It is ideal for non-volatile and thermally labile compounds, allowing for analysis in the solution phase.[7] Coupling LC with Electrospray Ionization (ESI) Mass Spectrometry provides a "soft" ionization method that typically keeps the molecular ion intact, which is crucial for accurate molecular weight determination.[12] Most critically, a properly developed LC method can simultaneously separate the target pinacol ester from its primary degradant, the corresponding boronic acid, providing a complete purity profile in a single analysis.

Core Methodology: LC-MS Analysis

The following workflow represents a robust, self-validating system for the analysis of this compound.

Caption: Optimized LC-MS workflow for boronic ester analysis.

Step-by-Step Experimental Protocol: Sample Preparation

The goal is to dissolve the analyte while preventing premature hydrolysis.

-

Solvent Selection: Use a non-aqueous, aprotic solvent. Anhydrous acetonitrile is an excellent first choice. Avoid alcohols (methanol, ethanol) which can potentially transesterify the methyl ester, and rigorously avoid aqueous or protic diluents at this stage.[2]

-

Stock Solution: Prepare a stock solution at a concentration of approximately 1 mg/mL in the chosen aprotic solvent.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL. The final dilution can be done in the initial mobile phase composition (e.g., 80:20 water:acetonitrile), but the injection should occur immediately after preparation to minimize hydrolysis.[13]

-

Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm PTFE syringe filter to prevent clogging of the LC system.[13]

Step-by-Step Experimental Protocol: Liquid Chromatography

The chromatographic method is designed to prevent on-column hydrolysis.

-

Column Selection: The stationary phase is critical. Use a reversed-phase column known for low silanol activity. Residual silanols on the silica surface can catalyze hydrolysis.[3][14] A column such as a Waters XTerra MS C18 is a well-documented choice that minimizes this effect.[3][14]

-

Causality: High-purity silica and end-capping reduce the number of exposed, acidic silanol groups, creating a less hydrolytic environment for the analyte.

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% Ammonium Formate.

-

Solvent B: Acetonitrile with 0.1% Ammonium Formate.

-

Causality: Using a neutral or slightly basic mobile phase additive like ammonium formate or ammonium hydroxide is preferable to acidic modifiers like formic acid, which can accelerate hydrolysis.[2][3] An alternative approach is using hydrophilic interaction liquid chromatography (HILIC), which uses high organic mobile phases that inherently suppress hydrolysis.[1]

-

-

Gradient Elution: A gradient is necessary to elute the relatively nonpolar ester and also provide resolution from the very polar hydrolyzed boronic acid, which will elute much earlier.

| Parameter | Recommended Setting |

| Column | Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Ammonium Formate |

| Mobile Phase B | Acetonitrile + 0.1% Ammonium Formate |

| Flow Rate | 0.4 mL/min |

| Column Temp | 35 °C |

| Injection Volume | 2 µL |

| Gradient | 20% B to 95% B over 5 minutes, hold 2 min, re-equilibrate |

Step-by-Step Experimental Protocol: Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode . The molecule lacks acidic protons for efficient negative ionization but can be readily protonated.

-

MS1 Full Scan:

-

Scan Range: m/z 100-500.

-

Expected Ions: The primary ion of interest is the protonated molecule, [M+H]⁺, at m/z 281.1. Also, look for adducts like the sodium adduct [M+Na]⁺ at m/z 303.1.

-

Boron Isotope Pattern: A key confirmation is the presence of the A+1 peak from the ¹¹B isotope. For a molecule with one boron atom, you will see a characteristic pattern: the primary peak ([M+H]⁺ with ¹¹B) and a smaller peak at one mass unit lower ([M+H]⁺ with ¹⁰B) with an abundance ratio of approximately 4:1.[5]

-

-

MS/MS Fragmentation (Tandem MS):

-

Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum for structural confirmation.

-

Precursor Ion: Isolate the [M+H]⁺ ion at m/z 281.1.

-

Data Interpretation: Fragmentation Pathway Analysis

The fragmentation pattern provides a definitive fingerprint of the molecule. Based on established fragmentation rules, we can predict the major fragmentation pathways.[15][16]

Caption: Predicted MS/MS fragmentation of the [M+H]⁺ ion.

-

Primary Fragmentation: The most probable fragmentations involve the loss of neutral molecules from the ester groups.

-

Loss of Methanol (CH₃OH): A characteristic loss from the methoxycarbonyl group, resulting in a fragment at m/z 249.1.[17]

-

Loss of the Pinacol Group: Cleavage of the boronate ester can lead to the loss of pinacol (or related fragments), leading to the formation of the fluorinated methoxycarbonyl phenylboronic acid ion at m/z 199.0. This fragment is particularly informative as its m/z value corresponds to the protonated hydrolyzed product that might be observed in the LC run.

-

Loss of Methoxycarbonyl Radical (•COOCH₃): A radical loss resulting in a fragment at m/z 222.1.

-

By combining the accurate mass of the precursor ion, its characteristic boron isotope pattern, and the presence of these predictable fragment ions, one can achieve unambiguous identification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 4. usbio.net [usbio.net]

- 5. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. organomation.com [organomation.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Suzuki-Miyaura coupling protocol using 5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester

An Application Guide to Suzuki-Miyaura Coupling Using 5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] First discovered in 1979, this palladium-catalyzed transformation has become indispensable in the synthesis of complex molecules, particularly biaryl and heteroaryl structures that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This guide focuses on a specific, high-value building block: This compound . The strategic placement of both a fluorine atom and a methoxycarbonyl group on the phenylboronic acid scaffold imparts unique electronic properties that are highly sought after in drug development.[6] Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the ester group provides a versatile handle for further synthetic elaboration. The use of a pinacol ester, rather than the free boronic acid, confers greater stability, making the reagent easier to handle, purify, and store while still participating robustly in the catalytic cycle upon activation.[7][8][9]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide, blending mechanistic insights with a field-proven, step-by-step protocol for the successful application of this versatile reagent.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][3] Understanding this mechanism is paramount for rational troubleshooting and optimization.

The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or carbon-triflate) bond of the electrophilic coupling partner (Ar¹-X). This step oxidizes the palladium to a Pd(II) species. The reactivity order for the halide is typically I > Br > OTf >> Cl.[2][5]

-

Transmetalation: This is the crucial C-C bond-forming step and is often rate-limiting. The organoboron reagent (Ar²-B(OR)₂) is activated by a base to form a more nucleophilic boronate complex (e.g., [Ar²-B(OH)₃]⁻). This complex then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide.[10][11] The choice of base and solvent is critical for this phase.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex rapidly undergoes reductive elimination, expelling the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2][10]

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Causality Behind Component Selection

-

Catalyst & Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. The ligand stabilizes the palladium center, prevents catalyst decomposition, and modulates its reactivity. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often employed to accelerate the oxidative addition of less reactive aryl chlorides and to promote the final reductive elimination step.[3][11]

-

Base: The base is not merely a spectator; it is essential for activating the boronic ester.[11] It reacts with the boronic ester or trace water to form a nucleophilic 'ate' complex, which is required for efficient transmetalation. The strength and solubility of the base matter; K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings due to their higher basicity and solubility in organic solvents.[12]

-

Solvent System: A combination of an aprotic organic solvent (e.g., dioxane, toluene, DMF) and water is common.[12] The organic solvent solubilizes the coupling partners and catalyst, while water helps dissolve the inorganic base, facilitating the formation of the active boronate species.

Detailed Experimental Protocol

This protocol provides a general and robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of temperature, base, and catalyst may be required for specific substrates.

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Materials and Reagents

-

Aryl Halide (e.g., Aryl Bromide): 1.0 mmol, 1.0 equiv.

-

This compound: 1.2 mmol, 1.2 equiv.

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): 0.03 mmol, 3 mol%

-

Alternative Catalyst System: Palladium(II) Acetate (Pd(OAc)₂ - 2 mol%) and a suitable ligand (e.g., SPhos - 4 mol%)

-

Base (e.g., K₂CO₃, anhydrous): 2.0 mmol, 2.0 equiv.

-

Solvent: 1,4-Dioxane and Water (4:1 ratio, degassed): 5 mL

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc), Hexanes, Brine

-

Silica Gel for column chromatography

Step-by-Step Methodology

-

Reaction Setup (Under Inert Atmosphere):

-

To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).[10]

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as Pd(0) catalysts are sensitive to oxygen.[12]

-

Add the degassed solvent mixture (e.g., 4 mL 1,4-Dioxane and 1 mL Water) via syringe. Stir the suspension for 5-10 minutes.

-

Add the palladium catalyst under a positive flow of the inert gas. If using a two-component system, add the ligand first, followed by the palladium precursor.

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C).

-

Stir the reaction mixture vigorously. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.[13][14] Reaction times can vary from 2 to 24 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine all organic layers and wash with brine (20 mL).[6][13]

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

-

Troubleshooting and Optimization Guide

Even a robust protocol can require fine-tuning. The following table outlines common issues and provides rational solutions.

| Observation | Potential Cause(s) | Suggested Solutions & Rationale |

| Low or No Conversion | 1. Inactive Catalyst | Ensure rigorous inert atmosphere techniques; oxygen can kill the Pd(0) catalyst. Use a freshly opened bottle of catalyst or a more robust pre-catalyst. |

| 2. Insufficient Base Strength/Solubility | Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. The base is crucial for activating the boronic ester for transmetalation. | |

| 3. Low Reaction Temperature | Increase the temperature in 10 °C increments. Some less reactive halides (especially chlorides) require more thermal energy to undergo oxidative addition. | |

| Significant Protodeboronation | 1. Excess Water or Protic Solvents | Use anhydrous solvents and freshly dried base. Protodeboronation (replacement of the boron group with hydrogen) can be competitive with transmetalation. |

| 2. Base is too strong/reaction too long | Consider a milder base (e.g., K₂CO₃) or fluoride source (CsF).[15][16] Monitor the reaction closely and stop it once the starting material is consumed. | |

| Homocoupling of Boronic Ester | 1. Presence of Oxygen | Oxygen can promote the oxidative homocoupling of the boronic ester. Thoroughly degas all solvents and maintain a strict inert atmosphere. |

| 2. Catalyst System | Certain ligand/palladium combinations may favor this side reaction. Consider screening alternative ligands. |

Data Summary: A Framework for Optimization

The optimal conditions for Suzuki-Miyaura coupling are highly substrate-dependent. The electronic nature of the aryl halide partner significantly influences reactivity. The table below provides a conceptual framework for adapting the protocol.

| Entry | Aryl Halide Partner (Ar¹-X) | Suggested Catalyst System | Suggested Base | Typical Temp (°C) | Rationale |

| 1 | 4-Iodoanisole (Electron-Rich) | Pd(PPh₃)₄ | K₂CO₃ | 80-90 | Electron-rich iodides are highly reactive; standard conditions are often sufficient for efficient oxidative addition. |

| 2 | 4-Bromobenzonitrile (Electron-Poor) | Pd(OAc)₂ / SPhos | K₃PO₄ | 90-100 | Electron-poor bromides are good substrates. A modern catalyst system can improve efficiency and yield. |

| 3 | 2-Chloropyridine (Heteroaryl Chloride) | Pd₂(dba)₃ / XPhos | K₃PO₄ or Cs₂CO₃ | 100-110 | Aryl chlorides are the least reactive halides.[2] They require a highly active catalyst (buchwald-type) and higher temperatures to force the oxidative addition step. |

| 4 | 1-Bromo-2,6-dimethylbenzene (Sterically Hindered) | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 100-110 | Steric hindrance around the C-X bond impedes oxidative addition. Bulky, electron-rich ligands are essential to overcome this barrier. |